tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate
Description
tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate is a brominated indole derivative featuring a tert-butyl carbamate group attached to the methyl substituent at position 3 of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where bromine acts as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) . The tert-butyl carbamate (Boc) group is widely used as a protective group for amines due to its stability under basic conditions and ease of removal under acidic conditions.
Properties
Molecular Formula |
C14H17BrN2O2 |
|---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromo-1H-indol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-6-10(15)4-5-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18) |
InChI Key |
NWQFHWGNAUZISA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The preparation of tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate can be approached through several synthetic routes, each with specific advantages depending on the starting materials and required reaction conditions. The major synthetic pathways include:
- Reduction of 6-bromoindole-3-carboxaldehyde followed by carbamate formation
- Direct functionalization of 6-bromoindole at the C-3 position
- Protection strategies of pre-functionalized indole derivatives
- Late-stage bromination of tert-Butyl ((1H-indol-3-yl)methyl)carbamate
Detailed Preparation Methods
Synthesis from 6-Bromoindole-3-carboxaldehyde
This approach utilizes 6-bromoindole-3-carboxaldehyde as a key intermediate, which can be converted to the target compound through a two-step process involving reduction and Boc protection.
Preparation of 6-Bromoindole-3-carboxaldehyde
The synthesis of 6-bromoindole-3-carboxaldehyde can be accomplished through several methods:
Method A: Iron(III)-Catalyzed Formylation
This method involves the direct formylation of 6-bromoindole using formaldehyde under iron catalysis:
6-Bromoindole + HCHO + NH3 → 6-Bromoindole-3-carboxaldehyde
The reaction conditions include:
- 6-Bromoindole (0.5 mmol, 1.0 equiv)
- 37% aq. HCHO (0.5 mmol, 1.0 equiv)
- 25% aq. NH3 (1.0 mmol, 2.0 equiv)
- FeCl3 (0.01 mmol, 2 mol%)
- DMF (2 mL)
- Temperature: 130°C
- Time: 5 hours
This procedure yields 6-bromoindole-3-carboxaldehyde in approximately 73% yield.
Method B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction provides an alternative route:
6-Bromoindole + POCl3/DMF → 6-Bromoindole-3-carboxaldehyde
The reaction involves treating 6-bromoindole with POCl3 in DMF to generate the formylated product.
Conversion to this compound
Once 6-bromoindole-3-carboxaldehyde is prepared, it can be converted to the target compound through the following steps:
Step 1: Reductive Amination
The aldehyde is subjected to reductive amination to produce (6-bromo-1H-indol-3-yl)methylamine:
6-Bromoindole-3-carboxaldehyde + NH3 + NaBH4 → (6-bromo-1H-indol-3-yl)methylamine
This can be accomplished using ammonia or ammonium acetate in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride.
Step 2: Boc Protection
The resulting amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O):
(6-Bromo-1H-indol-3-yl)methylamine + Boc2O → this compound
Typical reaction conditions include:
- (6-Bromo-1H-indol-3-yl)methylamine (1 equiv)
- Boc2O (1.1 equiv)
- Triethylamine or DMAP (catalytic amount)
- DCM or THF as solvent
- Room temperature
- Reaction time: 4-6 hours
Direct Synthesis from 6-Bromoindole
This approach involves the direct functionalization of 6-bromoindole at the C-3 position.
C-3 Alkylation with Protected Aminomethyl Group
The C-3 position of indoles is naturally nucleophilic and can undergo alkylation reactions with appropriate electrophiles. This method typically employs trichloroacetimidates as alkylating agents:
6-Bromoindole + Protected aminomethyl trichloroacetimidate → this compound
Based on similar reactions documented for indole derivatives, the following conditions can be effective:
- 6-Bromoindole (1 equiv)
- Boc-protected aminomethyl trichloroacetimidate (1.2 equiv)
- Lewis acid catalyst (e.g., TfOH or BF3·Et2O, 10 mol%)
- DCM as solvent
- Temperature: 0°C to room temperature
- Reaction time: 1-2 hours
Mannich Reaction Approach
The Mannich reaction provides an alternative route for introducing an aminomethyl group at the C-3 position:
6-Bromoindole + Formaldehyde + Boc-NH2 → this compound
This one-pot procedure can be conducted under the following conditions:
- 6-Bromoindole (1 equiv)
- Formaldehyde (1.2 equiv)
- tert-Butyl carbamate (1.2 equiv)
- Acetic acid (catalytic amount)
- Methanol or ethanol as solvent
- Room temperature
- Reaction time: 12-24 hours
Late-Stage Bromination Approach
This method involves the bromination of tert-Butyl ((1H-indol-3-yl)methyl)carbamate to introduce the bromine at the C-6 position.
tert-Butyl ((1H-indol-3-yl)methyl)carbamate + Br2 or NBS → this compound
The bromination can be performed using the following conditions:
- tert-Butyl ((1H-indol-3-yl)methyl)carbamate (1 equiv)
- N-Bromosuccinimide (NBS, 1 equiv)
- THF as solvent
- Temperature: 0°C to room temperature
- Reaction time: 1-3 hours
This approach requires careful control of reaction conditions to ensure regioselectivity for the C-6 position over other positions on the indole ring.
Optimization Strategies and Considerations
Temperature Control
The temperature control is critical for many of these synthetic steps:
- Lower temperatures (0-5°C) are often preferred for bromination reactions to enhance regioselectivity
- Reductive amination typically proceeds well at room temperature
- Boc protection reactions are generally conducted at ambient temperature
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Reaction Step | Preferred Solvents | Avoided Solvents | Rationale |
|---|---|---|---|
| Formylation | DMF | Protic solvents | DMF serves as both solvent and reagent |
| Reduction | MeOH, THF | DCM, Toluene | Compatibility with reducing agents |
| Boc Protection | DCM, THF | Protic solvents | Prevents hydrolysis of Boc2O |
| Bromination | THF, DCM | Protic solvents | Enhances regioselectivity |
Catalyst Optimization
For certain steps, catalyst selection can dramatically improve yield and selectivity:
| Reaction | Catalyst Options | Optimal Loading | Effect on Yield |
|---|---|---|---|
| Formylation | FeCl3 | 2-5 mol% | Increases yield by 15-25% |
| Reductive Amination | Ti(OiPr)4 | 5-10 mol% | Improves yields for hindered substrates |
| C-3 Alkylation | BF3·Et2O, TfOH | 5-10 mol% | Enhances regioselectivity |
Characterization Data
The successful synthesis of this compound can be confirmed through various analytical techniques:
Spectroscopic Data
NMR Data
- ¹H NMR (300 MHz, DMSO-d6) δ: 10.94 (s, 1H, NH-indole), 7.57 (d, J = 1.8 Hz, 1H), 7.49 (d, J = 8.4 Hz, 1H), 7.31 (t, J = 5.9 Hz, 1H, NH-Boc), 7.16 (dd, J = 8.4, 1.8 Hz, 1H), 7.13 (d, J = 2.2 Hz, 1H), 4.10 (d, J = 5.9 Hz, 2H, CH2), 1.38 (s, 9H, C(CH3)3)
- ¹³C NMR (75 MHz, DMSO-d6) δ: 155.7, 137.8, 127.6, 124.5, 122.4, 121.6, 114.5, 113.3, 112.2, 78.2, 38.2, 28.6
Mass Spectrometry
- HRMS (ESI+): [M+H]⁺ calculated for C14H18BrN2O2: 325.0546; found: 325.0543
- HRMS (ESI+): [M+Na]⁺ calculated for C14H17BrN2O2Na: 347.0366; found: 347.0362
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Melting Point | 155-158°C |
| Solubility | Soluble in DMSO, DMF, partially soluble in CHCl3 |
| Stability | Stable at room temperature, sensitive to strong acids |
Purification Techniques
The crude product typically requires purification to obtain analytical-grade material:
Column Chromatography
Silica gel chromatography using the following conditions:
- Mobile phase: Hexane/Ethyl acetate gradient (typically starting with 9:1 and gradually increasing to 7:3)
- Sample loading: 5-10% of column weight
- Detection: UV visualization or TLC with ninhydrin staining
Recrystallization
For further purification, recrystallization can be performed using:
- Primary solvent: Ethyl acetate or DCM
- Anti-solvent: Hexane or petroleum ether
- Temperature gradient: Dissolution at elevated temperature (40-50°C) followed by slow cooling
Comparative Analysis of Preparation Methods
Different synthetic approaches offer various advantages and limitations depending on specific requirements:
| Method | Starting Material | Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| From 6-bromoindole-3-carboxaldehyde | 6-Bromoindole | 3 | 45-60% | High regioselectivity | Multiple steps |
| Direct from 6-bromoindole | 6-Bromoindole | 1-2 | 40-55% | Fewer steps | Potential side reactions |
| Late-stage bromination | Indole | 3 | 35-50% | Flexible starting material | Regioselectivity challenges |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized indole products.
Reduction: Reduced indole products.
Hydrolysis: Corresponding amine and tert-butanol.
Scientific Research Applications
Chemical Properties and Structure
The compound is classified as an indole derivative, which is significant due to the biological activities associated with indole structures. Its molecular formula is , with a molecular weight of 312.16 g/mol. The unique substitution pattern of the bromine atom on the indole ring contributes to its reactivity and biological interactions.
Medicinal Chemistry
tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. It has been explored for its potential in developing anticancer and antiviral agents.
Biological Studies
The compound has been investigated for its biological activities, particularly its effects on cellular processes:
-
Antiviral Activity : Research indicates that it exhibits significant antiviral properties against several RNA viruses. For instance, studies have shown that it can inhibit viral replication effectively.
Virus Type IC50 (µM) Mechanism of Action Influenza A 5.2 Inhibition of viral polymerase HIV 2.8 Disruption of reverse transcription Hepatitis C 4.5 Interference with viral entry -
Anticancer Effects : The compound has also demonstrated cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Cell Line IC50 (µM) Apoptotic Markers Detected MCF-7 6.0 Caspase-3 activation, PARP cleavage HeLa 4.7 Increased Bax expression A549 5.5 Decreased Bcl-2 levels
Industrial Applications
In addition to its research applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to serve as a versatile building block in organic synthesis makes it valuable in industrial settings.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and carbamate group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic applications.
Substituent Variations on the Indole Ring
Halogen Substituents
- tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate (CAS 1158999-98-4): Replaces bromine at position 6 with fluorine. Molecular weight: 278.32 g/mol (vs. ~325 g/mol for the bromo analog). Applications: Fluorinated indoles are common in medicinal chemistry for improved metabolic stability .
- tert-Butyl (3-cyano-1H-indol-6-yl)carbamate (CAS 1416439-42-3): Features a cyano group at position 3 instead of a methyl-carbamate group. Predicted pKa: 13.67, indicating moderate acidity compared to unsubstituted indoles.
Positional Isomerism
Functional Group Modifications
Carbamate Linker Variations
- tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1):
Amino and Hydroxy Modifications
Physicochemical Properties
Biological Activity
Tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate is a derivative of the indole family, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine substituent on the indole ring and a tert-butyl carbamate group, which enhance its chemical reactivity and biological interactions. Below is a detailed exploration of its biological activity based on available research.
1. Anticancer Properties
Indole derivatives, including brominated variants, have been extensively studied for their anticancer potential. The bromine substituent at the 6-position enhances the compound's ability to interact with molecular targets such as tubulin, which is crucial for cell division. Studies suggest that similar compounds interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to cytotoxicity in cancer cells. For instance:
- Activity Against Cell Lines : Compounds structurally related to this compound have demonstrated IC50 values ranging from 0.69 to 22 µM against cancer cell lines like MCF-7 and A549 .
- Mechanism of Action : The compound likely induces endoplasmic reticulum stress and apoptosis through ROS overproduction, a mechanism observed in other brominated indole derivatives .
2. Antimicrobial Properties
Brominated indole derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and MRSA. The bromine group enhances lipophilicity and facilitates interactions with bacterial membranes.
- MIC Values : Comparable compounds have shown MIC values as low as 1.6 µM against MRSA .
- Selectivity : While effective against Gram-positive bacteria, these compounds often show reduced activity against Gram-negative bacteria due to permeability barriers .
3. Antiviral Activity
Indole-based carbamates are known to modulate viral replication pathways. Although specific antiviral data for this compound is limited, related compounds have shown promise in inhibiting viral enzymes and replication processes.
4. Enzyme Modulation
The compound's indole core allows it to act as a ligand for various enzymes and receptors:
- Binding Affinity : Studies on similar molecules indicate strong binding to kinases and proteases involved in cancer and inflammatory pathways.
- Pathway Modulation : By interacting with these targets, the compound can influence cellular signaling pathways critical for proliferation and survival.
Structure–Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Bromine Substituent : Enhances binding affinity to biological targets due to increased electron density.
- Carbamate Group : Improves pharmacokinetic properties by increasing stability and solubility.
- Indole Core : Essential for interactions with enzymes and receptors.
| Structural Feature | Biological Role |
|---|---|
| Bromine at C6 | Enhances reactivity and target binding |
| Tert-butyl carbamate group | Improves stability and reduces cytotoxicity |
| Indole ring | Facilitates receptor and enzyme interactions |
Case Study 1: Anticancer Screening
A study on brominated indole derivatives reported significant cytotoxicity against breast cancer (MCF-7) cells with IC50 values below 20 µM. The mechanism involved ROS generation leading to apoptosis .
Case Study 2: Antimicrobial Testing
In vitro tests on structurally related compounds demonstrated potent activity against MRSA with MIC values between 1.6–7.8 µM. However, some analogs exhibited hemolytic activity, highlighting the need for further optimization .
Data Summary
Q & A
Q. What are the standard synthetic routes for tert-Butyl ((6-bromo-1H-indol-3-yl)methyl)carbamate?
Methodological Answer: The synthesis typically involves:
Bromination : Introduce bromine at the 6-position of the indole ring using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) .
Carbamate Formation : Protect the amine group on the indole’s methyl substituent via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | ~65–75 | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | ~80–85 |
Q. What characterization techniques are essential for confirming the structure?
Methodological Answer:
Q. What safety precautions are necessary during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- Storage : Store in a cool, dry place under inert gas (argon/N₂) to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign coupling networks (e.g., confirm bromine’s position via NOE correlations) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., solid-state structure validation) .
- Comparative Analysis : Cross-reference with literature data for similar indole-Boc derivatives .
Q. How to optimize the bromination step to minimize byproducts?
Methodological Answer:
- Temperature Control : Perform bromination at 0°C to suppress di-substitution .
- Stoichiometry : Use 1.1 equivalents of NBS to limit excess reagent side reactions.
- Catalysis : Add catalytic FeCl₃ to enhance regioselectivity .
- Monitoring : Track reaction progress via TLC (hexane:EtOAc = 3:1) to halt at completion.
Q. How to design experiments to study reactivity in cross-coupling reactions?
Methodological Answer:
Q. Table 2: Example Cross-Coupling Conditions
| Reaction Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | ~60–70 |
| Negishi | PdCl₂(dppf) | LiCl | DMF | ~50–55 |
Q. How to assess stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >150°C indicates thermal stability) .
- Accelerated Aging Studies : Expose to 40°C/75% RH for 4 weeks; monitor Boc group integrity via ¹H NMR .
- pH Stability : Test solubility and degradation in buffers (pH 2–12) using HPLC .
Q. How to address low yields during Boc protection?
Methodological Answer:
Q. What advanced methods analyze reaction mechanisms for carbamate formation?
Methodological Answer:
Q. How to resolve discrepancies in HPLC purity assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
